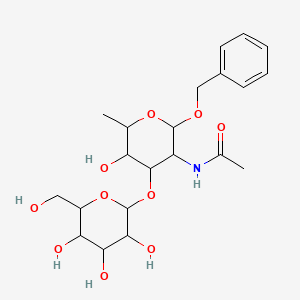

Galbeta1-3GalNAcalpha-Bn

Description

Biological Significance of Mucin-Type O-Glycosylation

Mucin-type O-glycosylation is a fundamental and evolutionarily conserved post-translational modification of proteins. nih.govnih.gov It is initiated by the attachment of N-acetylgalactosamine (GalNAc) to the hydroxyl group of serine or threonine residues on a protein. oup.comrsc.org This initial step is followed by the sequential addition of other sugars, creating a diverse array of O-glycan structures. researchgate.net These complex carbohydrates are abundantly found on mucins, which are large, heavily glycosylated proteins that form protective mucus layers on epithelial surfaces. uzh.ch The extensive glycosylation extends the protein backbone, providing protection from proteolysis and contributing to the gel-forming properties of mucus. nih.govuzh.ch

The profound impact of mucin-type O-glycosylation is further highlighted by its essential roles during embryonic development. nih.govnih.gov Studies have demonstrated its importance in processes like the formation of the vascular system and the maintenance of tissue integrity. oup.com The complexity and diversity of O-glycan structures, governed by a large family of enzymes, have historically presented challenges to fully elucidating their functions. nih.gov However, ongoing research continues to unveil the critical contributions of these modifications to development, homeostasis, and disease pathogenesis. nih.govresearchgate.net

The Core 1 O-Glycan Structure (Galβ1-3GalNAcα-Ser/Thr) and its Biological Identity as the T Antigen

The Core 1 O-glycan, with the chemical structure Galβ1-3GalNAcα-Ser/Thr, represents the most common and fundamental O-glycan found in nature. qa-bio.comnih.gov This disaccharide is also known as the Thomsen-Friedenreich antigen, or T antigen. sigmaaldrich.comqa-bio.com Its synthesis is a critical step in the biosynthesis of more complex O-glycans. nih.govcreative-proteomics.com The formation of the Core 1 structure is catalyzed by the enzyme Core 1 β1,3-galactosyltransferase (C1GalT1), also known as T-synthase. creative-proteomics.compnas.org This enzyme transfers a galactose (Gal) molecule to the initial N-acetylgalactosamine (GalNAc) that is attached to a serine or threonine residue of a protein. creative-proteomics.compnas.org

The T antigen is not merely a structural intermediate; it possesses its own biological identity and significance. It is involved in crucial physiological processes such as cell-cell adhesion and recognition, and it plays a role in modulating immune responses. creative-proteomics.com In healthy cells, the T antigen is typically masked by the addition of other sugar molecules, such as sialic acid, leading to the formation of more complex O-glycan chains. sigmaaldrich.comnih.gov

However, in certain pathological conditions, particularly in cancer, the glycosylation process is often altered, leading to the incomplete synthesis of O-glycans and the exposure of the T antigen on the cell surface. sigmaaldrich.com This makes the T antigen a tumor-associated antigen, and its presence can serve as a marker for various types of cancer. sigmaaldrich.comnumberanalytics.com The interaction of the T antigen with other molecules, such as the tumor suppressor protein p53, has been implicated in tumorigenesis. nih.gov The study of the T antigen and its expression patterns provides valuable insights into cancer biology and holds potential for the development of diagnostic and therapeutic strategies. numberanalytics.comnih.govaacrjournals.org

Genesis and Research Utility of Galβ1-3GalNAcα-Bn as a Core 1 Analogue

To investigate the intricate roles of O-glycans and the consequences of their altered expression, researchers rely on synthetic tools that can mimic or interfere with the natural glycosylation pathways. Galβ1-3GalNAcα-Bn, also known as benzyl-α-N-acetyl-galactosaminide that has been further glycosylated, serves as a valuable synthetic analogue of the Core 1 O-glycan structure. imrpress.com The "Bn" in its name refers to the benzyl (B1604629) group attached to the anomeric carbon of the GalNAc residue.

The genesis of Galβ1-3GalNAcα-Bn as a research tool lies in its ability to act as a competitive substrate and inhibitor in cellular glycosylation processes. imrpress.comoup.com When introduced to cells, its precursor, GalNAcα-O-Bn, can be taken up and metabolized by the cell's own glycosyltransferases. imrpress.com Specifically, the enzyme T-synthase can add a galactose residue to GalNAcα-O-Bn, forming Galβ1-3GalNAcα-O-Bn. oup.com

This synthetic disaccharide then acts as a decoy acceptor for other glycosyltransferases that would normally elongate the Core 1 structure on natural glycoproteins. imrpress.comoup.com By competing with the natural Core 1 antigen for these enzymes, Galβ1-3GalNAcα-Bn can inhibit the synthesis of more complex O-glycans, leading to an accumulation of shorter, truncated O-glycan chains on cellular proteins. nih.govimrpress.com This inhibitory effect allows researchers to study the functional consequences of altered O-glycosylation, such as its impact on cell adhesion, protein trafficking, and signaling. imrpress.com

Furthermore, the benzyl group provides a convenient tag for the isolation and analysis of the resulting modified glycans. oup.com This has enabled detailed studies on the substrate specificities of various glycosyltransferases and the profiling of cellular O-glycomes. nih.govacs.org Therefore, Galβ1-3GalNAcα-Bn and its precursors are indispensable tools for dissecting the complexities of O-glycan biosynthesis and function in both normal physiology and disease states. nih.govnih.gov

Properties

Molecular Formula |

C21H31NO10 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

N-[5-hydroxy-6-methyl-2-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C21H31NO10/c1-10-15(25)19(32-21-18(28)17(27)16(26)13(8-23)31-21)14(22-11(2)24)20(30-10)29-9-12-6-4-3-5-7-12/h3-7,10,13-21,23,25-28H,8-9H2,1-2H3,(H,22,24) |

InChI Key |

HGURJGMYXKMOOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2=CC=CC=C2)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Galβ1 3galnacα Bn

Chemoenzymatic and Enzymatic Synthesis Approaches

The convergence of chemical and enzymatic methods provides powerful and efficient pathways for synthesizing Galβ1-3GalNAcα-Bn and related structures. These strategies leverage the high specificity of enzymes to overcome the challenges of regioselectivity and stereoselectivity inherent in traditional chemical synthesis.

Transgalactosylation Reactions for Disaccharide Formation

Transgalactosylation, a kinetically controlled reaction catalyzed by glycosidases, is a prominent method for forming the β1-3 linkage. In this process, a glycosidase transfers a galactose moiety from a donor substrate to an acceptor, in this case, a GalNAc derivative.

β-Galactosidases are commonly employed for this purpose. For instance, the β-galactosidase from Bacillus circulans recognizes N-acetyl-D-galactosamine (GalNAc) as a suitable acceptor, enabling the synthesis of Gal-β(1-3)-GalNAc. The efficiency and regioselectivity of these reactions can be significantly enhanced by optimizing reaction conditions, such as using ionic liquids as co-solvents, which can lead to yields as high as 97% with minimal hydrolysis.

The general mechanism involves the formation of a glycosyl-enzyme intermediate from a donor like lactose (B1674315) or p-nitrophenyl-β-D-galactopyranoside (pNP-Gal). This intermediate then reacts with the acceptor (GalNAcα-Bn), releasing the desired disaccharide. A key challenge is managing the competing hydrolysis reaction where water acts as the acceptor. Controlling the water activity and using a high concentration of the acceptor are critical for maximizing the yield of the transglycosylation product.

Large-Scale Enzymatic Production Methodologies

For large-scale and high-yield production, one-pot multi-enzyme systems have proven to be exceptionally efficient. A notable example is a two-enzyme system that bypasses the need for expensive sugar nucleotide donors like UDP-galactose. nih.gov This system utilizes a galactokinase (GalK) and a D-galactosyl-β1-3-N-acetyl-D-hexosamine phosphorylase (GalHexNAcP). nih.govresearchgate.net

The process begins with the phosphorylation of inexpensive D-galactose by GalK in the presence of ATP to generate α-D-galactose-1-phosphate (Gal-1-P) in situ. Subsequently, GalHexNAcP, an enzyme from Bifidobacterium infantis, transfers the galactosyl moiety from Gal-1-P to the acceptor, GalNAcα-Bn. nih.govresearchgate.net This one-pot approach drives the reaction equilibrium towards synthesis and simplifies the process, making it suitable for gram-scale production with excellent yields, often exceeding 90%. nih.govresearchgate.net

| Enzyme System | Donor (Initial Substrate) | Acceptor | Key Features | Yield |

| β-Galactosidase (B. circulans) | pNP-Gal / Lactose | GalNAcα-Bn | Transgalactosylation; optimized in ionic liquids | Up to 97% |

| GalK / GalHexNAcP | D-Galactose, ATP | GalNAcα-Bn | One-pot, two-enzyme system; avoids UDP-Gal | 90-92% |

Chemical Synthesis Methodologies for the Benzyl (B1604629) Glycoside

Purely chemical synthesis offers a versatile, albeit often more complex, route to Galβ1-3GalNAcα-Bn. The strategy hinges on the precise use of protecting groups to control reactivity and ensure the formation of the correct stereochemistry and linkage.

A typical synthetic route commences with a suitably protected N-acetylgalactosamine derivative bearing the α-benzyl aglycone. A common starting material is benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside (GalNAcα-Bn). To ensure that glycosylation occurs specifically at the 3-OH position, the hydroxyl groups at the C4 and C6 positions are often protected together, for example, as a benzylidene acetal (B89532). nih.gov

The protected acceptor, benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside , is then condensed with a protected galactose donor. The donor is typically a galactose derivative with an activated anomeric carbon, such as a glycosyl bromide (e.g., acetobromo-α-D-galactose), and with its hydroxyl groups protected by acetyl or benzoyl esters. The glycosylation reaction is promoted by a catalyst, often a mercury or silver salt, or by using rare earth metal triflates like hafnium(IV) triflate (Hf(OTf)₄) for α-linkages or scandium(III) triflate (Sc(OTf)₃) for β-linkages.

Following the successful coupling to form the protected disaccharide, a series of deprotection steps are required to yield the final product. This involves the acidic removal of the benzylidene acetal, followed by the basic cleavage (e.g., Zemplén deacetylation with sodium methoxide) of the ester protecting groups on the galactose residue. Each step requires careful purification to isolate the desired intermediate.

Illustrative Chemical Synthesis Pathway:

Protection: Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside is reacted with benzaldehyde (B42025) dimethyl acetal to form benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside.

Glycosylation: The protected acceptor is reacted with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in the presence of a promoter like mercuric cyanide to form the protected disaccharide. nih.gov

Deprotection: The benzylidene group is removed using mild acid (e.g., aqueous acetic acid), followed by removal of the acetyl groups with sodium methoxide (B1231860) in methanol (B129727) to furnish Galβ1-3GalNAcα-Bn. nih.gov

Strategic Derivatization for Biochemical Probes and Acceptor Substrates

Modification of the core Galβ1-3GalNAcα-Bn structure is crucial for creating biochemical probes to study enzyme kinetics, cellular uptake, and protein-carbohydrate interactions. These modifications can be introduced at the aglycone moiety or within the carbohydrate residues themselves.

Modifications of the Aglycone Moiety (e.g., p-nitrophenyl, perillyl, diphosphate-lipid)

The aglycone is a primary site for modification to attach labels, linkers, or moieties that alter the compound's physical properties.

p-Nitrophenyl (pNP) Glycosides: The p-nitrophenyl group serves as a chromogenic reporter. Synthesis of a pNP derivative of Galβ1-3GalNAcα involves glycosylating p-nitrophenol with a protected disaccharide donor. These pNP-glycosides are valuable substrates for glycosidases, as enzymatic cleavage releases p-nitrophenolate, a yellow compound that can be quantified spectrophotometrically to determine enzyme activity. nih.govumich.edu

Lipid Derivatives: Attaching a lipid tail creates probes for studying interactions within cell membranes or for investigating the substrate specificity of enzymes involved in glycolipid biosynthesis. The synthesis involves linking the disaccharide to a lipid aglycone, such as a ceramide or a polyisoprenyl phosphate. These lipid-linked saccharides are essential precursors in the biosynthesis of more complex glycoconjugates. nih.govnih.gov For example, a diphosphate-lipid derivative would mimic the natural substrates of glycosyltransferases that build bacterial cell walls or eukaryotic N-glycans.

Linker-Equipped Aglycones: Aglycones can be functionalized with linkers for conjugation to other molecules. For instance, a mercaptopropyl aglycone can be introduced, providing a terminal thiol group that can be used to couple the disaccharide to proteins (like bovine serum albumin) or to immobilize it on surfaces for binding assays. nih.gov

Modifications within the Carbohydrate Residues (e.g., deoxy analogs, sulfation, fucosylation)

Altering the carbohydrate structure itself provides insight into the specific roles of hydroxyl groups and other functionalities in molecular recognition events.

Deoxy Analogs: Replacing a specific hydroxyl group with a hydrogen atom helps to elucidate the importance of that hydroxyl group in binding to lectins or enzymes. The synthesis of deoxy analogs is a challenging chemical task, often requiring multi-step sequences to selectively deoxygenate a protected monosaccharide precursor before it is incorporated into the disaccharide. nih.gov

Sulfation: Sulfate (B86663) esters on carbohydrates are critical recognition markers in many biological processes. The chemical synthesis of sulfated Galβ1-3GalNAcα-Bn requires an orthogonal protecting group strategy to allow for the selective deprotection of a single hydroxyl group, followed by sulfation using a reagent like a sulfur trioxide-amine complex (e.g., SO₃·Me₃N). nih.govmdpi.com This allows for the precise placement of sulfate groups at positions such as C6 of GalNAc or C3/C6 of Gal.

Fucosylation: The addition of fucose creates structures like the blood group B antigen. Fucosylation can be achieved chemically by glycosylating a partially protected Galβ1-3GalNAcα-Bn derivative with a protected fucose donor, such as 2,3,4-tri-O-acetyl-α-D-fucopyranosyl bromide. nih.gov This modification dramatically alters the biological activity and recognition profile of the parent disaccharide.

| Modification Type | Example | Purpose / Application |

| Aglycone Moiety | p-Nitrophenyl | Chromogenic substrate for enzyme assays |

| Mercaptopropyl | Linker for conjugation to proteins or surfaces | |

| Diphosphate-lipid | Mimic of biosynthetic precursors; membrane probes | |

| Carbohydrate Residue | Deoxy analog | Probe for hydrogen bonding interactions |

| Sulfation | Study of sulfotransferase/sulfatase activity; lectin binding | |

| Fucosylation | Creation of blood group antigens; study of fucosyltransferase activity |

Conjugation to Peptides and Other Biologically Relevant Scaffolds

The conjugation of the core T-antigen disaccharide, Galβ1-3GalNAcα-Bn, to peptides and other macromolecular scaffolds is a critical step in the development of various immunological and biomedical research tools. This process transforms the small, non-immunogenic carbohydrate into a molecule capable of eliciting specific biological responses, such as the production of antibodies or the targeted delivery of therapeutic agents. The strategies for conjugation primarily revolve around the chemical modification of the benzyl (Bn) aglycone to introduce a reactive handle, which can then be covalently linked to a peptide or scaffold.

A prevalent strategy involves the use of a p-aminobenzyl aglycone instead of a simple benzyl group. This is achieved by starting the synthesis with p-aminobenzyl alcohol, which is then glycosylated with a protected GalNAc derivative, followed by the enzymatic or chemical addition of galactose to form the Galβ1-3GalNAcα-p-aminobenzyl structure. The primary amino group on the benzyl ring serves as a versatile functional handle for conjugation.

This amino group can be readily coupled to carboxylic acid groups on a peptide or protein scaffold using standard peptide coupling reagents. For instance, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) are commonly employed to form a stable amide bond between the p-aminobenzyl glycoside and aspartic or glutamic acid residues of the peptide.

Alternatively, the amino group can be converted into other reactive functionalities. For example, it can be reacted with thiophosgene (B130339) to create an isothiocyanate group. This isothiocyanate-functionalized T-antigen can then be efficiently conjugated to primary amine groups, such as the N-terminus or the side chain of lysine (B10760008) residues on a peptide, to form a stable thiourea (B124793) linkage. This method has been successfully used to conjugate the T-antigen to carrier proteins like bovine serum albumin (BSA) for the purpose of generating monoclonal antibodies specific to the Galβ1-3GalNAc epitope.

Another approach involves the introduction of a linker with a terminal carboxylic acid. This can be achieved by reacting the p-aminobenzyl glycoside with a cyclic anhydride, such as succinic anhydride. This reaction results in the formation of an amide bond and exposes a terminal carboxylic acid group on the linker. This carboxyl-terminated T-antigen derivative can then be conjugated to amino groups on a peptide or scaffold using the aforementioned carbodiimide (B86325) chemistry. This strategy allows for the introduction of a spacer between the carbohydrate and the scaffold, which can be beneficial for reducing steric hindrance and improving the accessibility of the carbohydrate for biological recognition.

The choice of conjugation strategy often depends on the nature of the peptide or scaffold and the desired properties of the final glycoconjugate. For example, when creating synthetic cancer vaccines, the T-antigen is often conjugated to immunogenic peptides or carrier proteins to enhance the immune response against tumor cells that display this antigen.

Below is a table summarizing various conjugation strategies for T-antigen analogues:

| Reactive Handle on Aglycone | Linker Chemistry | Target Functional Group on Scaffold | Resulting Linkage |

| Amino (-NH2) | EDC/NHS Coupling | Carboxyl (-COOH) | Amide |

| Isothiocyanate (-NCS) | --- | Amino (-NH2) | Thiourea |

| Carboxyl (-COOH) | EDC/NHS Coupling | Amino (-NH2) | Amide |

These synthetic strategies provide a robust toolbox for the creation of well-defined glycoconjugates incorporating the Galβ1-3GalNAcα structure. The resulting molecules are invaluable for a wide range of applications, from fundamental studies of carbohydrate-protein interactions to the development of novel diagnostics and therapeutics.

Enzymatic Characterization and Substrate Specificity Studies

Core 1 β1,3-Galactosyltransferase (C1GalT/T-Synthase)

Core 1 β1,3-Galactosyltransferase, commonly referred to as C1GalT or T-synthase, is a central enzyme in the biosynthesis of mucin-type O-glycans. Its primary function is to catalyze the transfer of a galactose molecule from the donor substrate UDP-galactose to an N-acetylgalactosamine residue linked to a serine or threonine amino acid on a protein. This reaction forms the Core 1 structure (Galβ1-3GalNAcα-), also known as the T-antigen, a fundamental building block for more complex O-glycans.

Acceptor Substrate Specificity with GalNAcα-Bn and its Derivatives

The acceptor substrate specificity of C1GalT has been extensively studied using the synthetic substrate GalNAcα-Bn (benzyl-α-N-acetylgalactosaminide) and its derivatives. GalNAcα-Bn mimics the natural GalNAcα-Ser/Thr acceptor, providing a soluble and convenient substrate for in vitro assays. Research has demonstrated that C1GalT exhibits a high degree of specificity for the GalNAcα- moiety.

Determination of Kinetic Parameters (K_M, V_max) using GalNAcα-Bn

The kinetic parameters of C1GalT, specifically the Michaelis constant (K_M) and maximum velocity (V_max), have been determined using GalNAcα-Bn as the acceptor substrate. These parameters are essential for understanding the enzyme's efficiency and its affinity for the substrate. The K_M value reflects the substrate concentration at which the reaction rate is half of V_max, providing a measure of the enzyme's affinity for the substrate. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

| Parameter | Value | Substrate |

|---|---|---|

| K_M | 0.35 mM. | GalNAcα-Bn |

| V_max | 10.3 µmol/min/mg. | GalNAcα-Bn |

Investigation of Cofactor Requirements and Optimal Reaction Conditions

The catalytic activity of C1GalT is dependent on specific cofactors and is influenced by the reaction environment. Studies have shown that the enzyme requires a divalent cation for its function, with manganese (Mn²⁺) being identified as an essential cofactor. The optimal pH for C1GalT activity is in the neutral range, typically around 7.0. Furthermore, the enzyme exhibits optimal activity at a temperature of 37°C. These specific conditions are critical for maintaining the structural integrity and catalytic efficiency of the enzyme.

Sialyltransferases (STs)

Sialyltransferases are a diverse family of enzymes that play a critical role in the final stages of glycan biosynthesis. They catalyze the transfer of a sialic acid residue from a donor molecule, typically CMP-sialic acid, to the terminal position of a glycan chain. The product of the C1GalT reaction, the Core 1 structure, is a common acceptor for certain sialyltransferases.

Acceptor Specificity of Human ST3Gal1 towards Galβ1-3GalNAcα-Bn

The human sialyltransferase ST3Gal1 specifically recognizes the Galβ1-3GalNAcα- (Core 1) structure and transfers a sialic acid residue to it, forming the sialyl-T antigen (NeuAcα2-3Galβ1-3GalNAcα-). The synthetic substrate Galβ1-3GalNAcα-Bn has been instrumental in characterizing the acceptor specificity of ST3Gal1. This enzyme demonstrates a high degree of specificity for the Core 1 structure, and its ability to utilize Galβ1-3GalNAcα-Bn as an acceptor in vitro has been well-documented. This specificity is crucial for the correct synthesis of sialylated O-glycans, which are involved in cell-cell recognition and signaling.

Characterization of Bacterial Sialyltransferases (e.g., WbwA) with Galβ1-3GalNAcα-Bn Analogues and Unique Substrate Specificities

In addition to mammalian enzymes, bacterial sialyltransferases have also been studied for their activity with Galβ1-3GalNAcα-Bn and its analogues. These bacterial enzymes can exhibit unique substrate specificities that differ from their human counterparts. For instance, the sialyltransferase WbwA from Escherichia coli has been characterized and shown to possess sialyltransferase activity. The study of bacterial sialyltransferases and their interactions with synthetic substrates like Galβ1-3GalNAcα-Bn is valuable for their potential applications in the chemoenzymatic synthesis of complex glycans and for understanding the diversity of glycan structures in nature.

Elucidation of Sialylation Linkage Specificities

Sialyltransferases are a family of enzymes that transfer sialic acid to the terminal positions of glycan chains, a modification that significantly impacts cellular recognition, adhesion, and signaling. asm.org The use of Galβ1-3GalNAcα-Bn as an acceptor substrate has been instrumental in characterizing the linkage specificities of different sialyltransferases.

For instance, the major human α2,3-sialyltransferase, ST3Gal1, which is often upregulated in cancer, specifically transfers sialic acid to the Gal residue of the core 1 structure. asm.org Studies have shown that while Galβ1-3GalNAcα-Bn is a good acceptor for ST3Gal1, modifications to the GalNAc moiety can affect enzyme activity. asm.orgresearchgate.net For example, the 4-hydroxyl group of the GalNAc residue is important for acceptor binding. asm.org In contrast, the bacterial α2,3-sialyltransferase WbwA from E. coli O104 does not utilize Galβ1-3GalNAcα-Bn as a substrate, highlighting its unique acceptor specificity for a diphosphate (B83284) aglycone group not found in mammalian sialyltransferases. asm.org

Another class of sialyltransferases, the α2,6-sialyltransferases, can also act on core 1 structures. ST6GalNAc-I, for instance, can transfer sialic acid to the GalNAc residue of the T antigen, forming the sialyl-Tn antigen. nih.gov The competition between α2,3- and α2,6-sialyltransferases for the same core 1 substrate, mimicked by Galβ1-3GalNAcα-Bn, can determine the final sialylated structure and its biological function. researchgate.net

N-Acetylglucosaminyltransferases (GnTs)

N-Acetylglucosaminyltransferases are responsible for adding N-acetylglucosamine (GlcNAc) residues to glycan chains, leading to the formation of more complex and branched structures.

Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT) is a key enzyme in O-glycan biosynthesis, catalyzing the formation of the core 2 structure, GlcNAcβ1-6(Galβ1-3)GalNAcα-Ser/Thr, by adding a GlcNAc residue to the GalNAc of the core 1 structure. nih.govcreative-proteomics.com The synthetic acceptor Galβ1-3GalNAcα-Bn is widely used to assay C2GnT activity. nih.govnih.gov

Studies using various derivatives of Galβ1-3GalNAcα-Bn have shed light on the substrate specificity of C2GnT. For instance, C2GnT1 is highly specific for the core 1 structure, while the related enzyme C2GnT2 exhibits broader specificity. nih.gov The aglycone group attached to the GalNAc residue also influences enzyme activity, with hydrophobic groups often being preferred. nih.gov

Furthermore, Galβ1-3GalNAcα-Bn and its analogs have been employed in inhibition studies. For example, Galβ1-3(6-deoxy)GalNAcα-Bn has been shown to competitively inhibit C2GnT activity, providing a tool to study the consequences of reduced core 2 formation. researchgate.net The level of C2GnT1 expression and its competition with sialyltransferases for the core 1 substrate can dictate the type of O-glycans produced, which has significant implications in cancer biology where a switch from core 2 to sialylated core 1 structures is often observed. researchgate.netnih.gov

Table 1: Relative Activities of C2GnT1 and C2GnT2 with Different Core 1 Analogs

| Acceptor Substrate | C2GnT1 Activity (%) | C2GnT2 Activity (%) |

| Galβ1–3GalNAcα-p-nitrophenyl (Core1-pnp) | 100 | 100 |

| Galβ1–3GalNAcα-Bn (Core1-Bn) | 64 | 35 |

| Galβ1–3GalNAcα-perillyl | 135 | 86 |

| Galβ1–3GalNAcα-o-nitrophenyl | 79 | 100 |

| Data adapted from a study on the acceptor specificities of recombinant human GlcNAc-transferases. nih.gov Activities are relative to the standard acceptor Galβ1–3GalNAcα-pnp. |

Core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT) synthesizes the core 3 structure, GlcNAcβ1-3GalNAcα-Ser/Thr, by adding a GlcNAc residue to the GalNAc of the Tn antigen (GalNAcα-Ser/Thr). nih.govnih.gov While its primary substrate is the Tn antigen, studies have utilized GalNAcα-Bn and its derivatives to probe the acceptor specificity of C3GnT. nih.gov

Research has shown that the aglycone group of GalNAc derivatives significantly affects C3GnT activity. nih.gov For example, the apparent Km value for GalNAcα-Bn was found to be 3.0 mM, while for GalNAcα-perillyl it was 0.3 mM, indicating a higher affinity for the latter. nih.gov Similar to other glycosyltransferases, C3GnT exhibits strict stereospecificity, not recognizing the β-anomer of GalNAc. nih.gov Furthermore, modifications to the hydroxyl groups at the 3- or 4-position of GalNAc render the substrate inactive. nih.gov

Fucosyltransferases (FTs)

Fucosyltransferases catalyze the transfer of fucose from a donor substrate to an acceptor, a modification crucial for the synthesis of blood group antigens and selectin ligands involved in cell adhesion.

The acceptor specificity of fucosyltransferases has been investigated using branched derivatives of Galβ1-3GalNAcα-Bn that mimic more complex O-glycan structures. For example, the human blood group H gene-specified α1,2-L-fucosyltransferase can act on core 2 structures. nih.gov Studies have shown that branching of the core 1 structure with a GlcNAc residue at the C-6 position of GalNAc, as in Galβ1,4GlcNAcβ1,6(Galβ1,3)GalNAcα-O-Bn, can influence the fucosylation of the terminal Gal residues. nih.gov The enzyme exhibits a higher affinity for the Gal residue linked to GlcNAc in this branched structure. nih.gov

Other fucosyltransferases, such as FucT VI, which is an α1,3-fucosyltransferase, have an absolute requirement for a hydroxyl group at C-6 of the galactose in its acceptor, in addition to the accepting hydroxyl at C-3. nih.gov This highlights the specific structural requirements for fucosyltransferase activity.

Other Glycosyltransferases Interacting with Core 1 Structures

Besides the enzymes discussed above, other glycosyltransferases can modify the core 1 structure, and Galβ1-3GalNAcα-Bn serves as a valuable substrate analog for their characterization.

One such group of enzymes is the galactose 3-O-sulfotransferases. A novel human galactose 3-O-sulfotransferase, Gal3ST-4, has been identified that transfers sulfate (B86663) to the C-3 position of the Gal residue in Galβ1-3GalNAcα-Bn. nih.gov This enzyme recognizes both the core 1 and core 2 structures as good substrates. nih.gov Another study identified two distinct types of Gal:3-O-sulfotransferases, one specific for the Galβ1,3GalNAcα- linkage (Group A) and another directed towards a Galβ1,4GlcNAc branch (Group B). nih.gov

Furthermore, the formation of complexes between different glycosyltransferases in the Golgi apparatus can influence their activity and the final glycan structure. researchgate.net For instance, interactions between the initiating polypeptide GalNAc-transferases and the enzymes that form the core 1 and core 3 structures have been observed. researchgate.net

Applications in Glycobiology and Biomedical Research

Elucidation of O-Glycan Biosynthesis Pathways

The study of mucin-type O-glycosylation, a fundamental post-translational modification, has been significantly advanced by the use of Galβ1-3GalNAcα-Bn. This compound serves as a key tool to investigate the intricate enzymatic steps that lead to the vast diversity of O-glycan structures.

The biosynthesis of mucin-type O-glycans begins with the attachment of N-acetylgalactosamine (GalNAc) to a serine or threonine residue on a polypeptide chain. This initial structure can be extended to form various core structures. The most common is the Core 1 structure, Galβ1-3GalNAcα-Ser/Thr, also known as the T antigen. nih.govnih.gov Galβ1-3GalNAcα-Bn acts as a synthetic mimic of this natural Core 1 structure.

Researchers use this compound as an acceptor substrate to study the enzymes responsible for further elongation and branching. For instance, the formation of the Core 2 structure, GlcNAcβ1-6(Galβ1-3)GalNAcα-Ser/Thr, is a critical branching point in O-glycan biosynthesis. medlink.com The enzyme that catalyzes this step, core 2 β-1,6-N-acetylglucosaminyltransferase (C2GnT), utilizes the Core 1 structure as its substrate. researchgate.netnih.gov By providing cells or enzyme preparations with Galβ1-3GalNAcα-Bn, scientists can monitor the activity of C2GnT and other glycosyltransferases, thereby dissecting the pathways that lead to the synthesis of complex, branched O-glycans found on many cell surface and secreted proteins. nih.govnih.gov These pathways are crucial for determining the ultimate function and properties of glycoproteins. nih.gov

| Core Type | Structure | Precursor |

|---|---|---|

| Core 1 | Galβ1-3GalNAcα-Ser/Thr | GalNAcα-Ser/Thr (Tn antigen) |

| Core 2 | GlcNAcβ1-6(Galβ1-3)GalNAcα-Ser/Thr | Core 1 |

| Core 3 | GlcNAcβ1-3GalNAcα-Ser/Thr | GalNAcα-Ser/Thr (Tn antigen) |

| Core 4 | GlcNAcβ1-6(GlcNAcβ1-3)GalNAcα-Ser/Thr | Core 3 |

Derivatives of Galβ1-3GalNAcα-Bn have been developed as specific inhibitors of glycosyltransferases, providing a method to modulate O-glycan biosynthesis and study the functional consequences. nih.gov By modifying the hydroxyl groups on the galactose or GalNAc residues, researchers can create competitive inhibitors that block the active sites of specific enzymes.

For example, a study demonstrated that 3-deoxy-Galβ1-3GalNAcα-Bn acts as a competitive inhibitor for CMP-sialic acid:Galβ1-3GalNAc-R α3-sialyltransferase (α3-SA-T), an enzyme that adds sialic acid to the Core 1 structure. nih.gov Similarly, Galβ1-3(6-deoxy)GalNAcα-Bn was shown to competitively inhibit the core 2 β6-GlcNAc-T enzyme. nih.gov These inhibitors are crucial for elucidating the roles of specific glycan structures in biological processes. By blocking a particular biosynthetic step, scientists can observe the resulting changes in cellular behavior, such as adhesion or signaling, thereby linking a specific glycan structure to a biological function. The parent compound, often referred to as Benzyl-α-GalNAc (when used as a metabolic precursor), can also act as a decoy substrate at high concentrations, effectively inhibiting the O-glycosylation of native proteins. nih.gov

Development of Glycobiological Tools and Methodologies

The unique properties of Galβ1-3GalNAcα-Bn have been exploited to create powerful tools and methods for studying glycan interactions and cellular glycosylation profiles.

Glycan microarrays are a high-throughput technology used to screen the binding specificity of glycan-binding proteins (GBPs) such as lectins and antibodies. frontiersin.org These arrays consist of a collection of different glycans immobilized on a solid surface. Galβ1-3GalNAcα- and its β-linked counterpart are essential components of these arrays. nih.gov

The inclusion of the Galβ1-3GalNAc motif is critical because it represents the T antigen, a structure whose expression is often altered in cancer and other diseases. nih.govresearchgate.net For example, Peanut Agglutinin (PNA), a well-known lectin, shows a strong binding preference for glycans containing the Galβ1-3GalNAc structure. nih.gov By analyzing the binding of proteins like PNA or disease-associated antibodies to arrays featuring this disaccharide, researchers can identify novel protein-carbohydrate interactions, discover disease biomarkers, and understand the molecular basis of recognition in the immune system and pathogenesis. nih.govnih.gov

| Glycan-Binding Protein | Binding Specificity | Significance |

|---|---|---|

| Peanut Agglutinin (PNA) | Potently inhibited by glycans containing Galβ1-3GalNAc. | Used as a reagent to detect the cancer-associated T-antigen (Core 1). nih.gov |

| Human Natural Antibodies | Recognize the Galβ1-3GlcNAcβ (LeC) structure, a related disaccharide. | Levels of these antibodies may be altered in diseases like breast cancer. nih.gov |

| Galectins | Bind to β-galactoside structures, including Galβ1-3/4GlcNAc termini. nih.govdntb.gov.ua | Involved in cancer progression, immune response, and inflammation. dntb.gov.ua |

A significant challenge in glycobiology is the sensitive detection and analysis of the complete set of O-glycans (the O-glycome) produced by a cell. To address this, the Cellular O-Glycome Reporter/Amplification (CORA) technology was developed. nih.govnih.gov This innovative method uses a peracetylated form of Benzyl-α-GalNAc (Ac3GalNAc-α-Bn) as a precursor. nih.gov

This precursor readily crosses the cell membrane and is deacetylated by cytosolic esterases. The resulting Benzyl-α-GalNAc is then transported into the Golgi apparatus, where it enters the O-glycan biosynthesis pathway and is elongated by the cell's native glycosyltransferases, forming structures such as Galβ1-3GalNAcα-Bn and more complex derivatives. nih.govresearchgate.net These synthetic glycans are then secreted from the cell into the culture medium, from which they can be easily purified and analyzed by mass spectrometry or HPLC. nih.govresearchgate.net The CORA method offers a remarkable increase in sensitivity—up to 1000-fold over conventional techniques—allowing for the identification of a more complex repertoire of O-glycans, including low-abundance species, from living cells. nih.govresearchgate.net

Understanding the precise substrate requirements of glycosyltransferases is essential for predicting glycosylation patterns and for the rational design of inhibitors. rsc.orgnih.gov Galβ1-3GalNAcα-Bn and its derivatives are extensively used as acceptor substrates in in vitro assays to characterize the specificity of various enzymes. nih.gov

For instance, studies have used Galβ1-3GalNAcα-Bn to compare the activities of different sialyltransferases. The enzyme ST3Gal I, which adds sialic acid in an α2,3-linkage, uses Galβ1-3GalNAcα-Bn as a substrate. nih.govnih.gov By systematically modifying different positions on the Gal or GalNAc rings of the benzyl-glycoside, researchers can pinpoint which hydroxyl groups are essential for enzyme recognition and catalysis. nih.gov Such studies have revealed, for example, that the 3-hydroxyl of the galactose residue is absolutely required for the activity of α3-sialyltransferase. nih.gov This detailed knowledge of enzyme specificity is fundamental to understanding the regulation of glycan biosynthesis and its dysregulation in disease.

Research on Tumor-Associated Carbohydrate Antigens (TACAs)

The study of aberrant glycosylation, a hallmark of cancer, has identified specific carbohydrate structures known as Tumor-Associated Carbohydrate Antigens (TACAs) that are overexpressed on the surface of malignant cells. sbhlab.com Among these, the Galβ1-3GalNAcα- (Thomsen-Friedenreich or T antigen) core structure is of significant interest. The benzyl (B1604629) derivative, Galβ1-3GalNAcα-Bn, serves as a crucial synthetic tool in glycobiology, facilitating detailed investigation into the roles of TACAs in oncology.

Galβ1-3GalNAc (T Antigen) as a Research Model for Cancer Glycosylation

The T antigen (Galβ1-3GalNAcα-O-Ser/Thr), is a fundamental mucin-type O-linked disaccharide that is prominently expressed in a vast majority of human carcinomas, including those of the breast, colon, prostate, and liver. nih.govmdpi.com In healthy tissues, this structure is typically masked by further glycosylation, but in more than 90% of epithelial cancers, it becomes exposed due to incomplete synthesis. mdpi.com This oncofetal antigen's appearance is a strong indicator of malignancy and is often correlated with poor prognosis and reduced patient survival. nih.govmdpi.com

The T antigen serves as a precursor for the synthesis of more complex O-glycans. nih.gov Its expression on the cell surface results from the enzymatic action of Core 1 β1,3-galactosyltransferase (C1GALT1), also known as T-synthase, which adds a galactose (Gal) residue to the Tn antigen (GalNAcα1-O-Ser/Thr). nih.govnih.gov The availability of synthetic versions of the T antigen, such as Galβ1-3GalNAcα-Bn, allows researchers to model these cancerous glycosylation patterns in a controlled manner. These models are instrumental in studying the biological functions of the T antigen in tumor progression, including its roles in cell adhesion, signaling, and invasion. nih.govresearchgate.net For instance, the interaction between the T antigen on cancer cells and galectin-3, a carbohydrate-binding protein on endothelial cells, is known to promote metastasis. nih.govmdpi.com

Aberrant O-Glycosylation Patterns in Cellular Models of Malignancy

Aberrant O-glycosylation in cancer cells leads to the display of truncated carbohydrate structures, including the Tn, sialyl-Tn (STn), and T antigens. nih.govnih.gov This phenomenon arises from the deregulation of glycosyltransferase enzymes within the Golgi apparatus. glycopedia.eu In normal cells, the T antigen is further elongated into more complex O-glycans. However, in malignant cells, defects in this pathway lead to the accumulation and exposure of the T antigen core structure. nih.govnih.gov

This incomplete synthesis is a key feature of the malignant phenotype. nih.gov The expression of these truncated O-glycans on cell surface glycoproteins, such as the heavily glycosylated transmembrane protein MUC1, alters cell morphology, reduces cellular adhesion, and contributes to the metastatic potential of cancer cells. nih.govglycopedia.eu Cellular models of malignancy often exhibit these altered glycosylation patterns, making them invaluable for studying the underlying molecular mechanisms. For example, a dysfunctional chaperone protein called Cosmc, which is required for the proper folding and function of T-synthase, can lead to the expression of the Tn antigen instead of the T antigen, a switch associated with many cancers. nih.govnih.gov

Immunological Recognition and Antibody Profiling in Pre-clinical Studies

The expression of the T antigen on tumor cells can elicit a humoral immune response, leading to the production of naturally occurring antibodies against this TACA. nih.gov The presence and characteristics of these anti-T antigen antibodies in the serum of cancer patients are subjects of intense investigation for their diagnostic and prognostic potential. nih.gov Pre-clinical studies often involve the development and characterization of monoclonal antibodies (MAbs) specific to the Galβ1-3GalNAc structure to better understand its biological roles and for potential therapeutic applications. researchgate.net

For instance, an IgG3 MAb was developed by immunizing mice with a synthetic Galβ1-3GalNAc-BSA conjugate, allowing for detailed epitope mapping. researchgate.net Antibody profiling in preclinical models and patient samples has revealed variations in the levels, isotype, and avidity of anti-T antigen antibodies. nih.govmdpi.com Glycan arrays are a powerful tool used to characterize the fine specificity of these antibodies. nih.govresearchgate.net Studies have shown that the avidity of IgM antibodies against related glycan structures can be in the nanomolar range, suggesting a potential for significant physiological binding to cancer cells. nih.gov The interaction of these antibodies with T antigens expressed on cancer cells can potentially trigger immune-mediated destruction of the tumor cells. nih.gov

| Study Focus | Key Findings | Research Model |

| Monoclonal Antibody Development | An IgG3 MAb was successfully generated against a synthetic Galβ1-3GalNAc-BSA conjugate, enabling detailed epitope analysis. researchgate.net | Murine model |

| Natural Antibody Profiling | Anti-T antigen antibodies in cancer survivors showed varied reactivity to different synthetic T antigen-related conjugates. mdpi.com | Human serum samples |

| Antibody Specificity | Isolated IgM antibodies recognized the Galβ1-3GlcNAcβ disaccharide but not its elongated forms, suggesting specificity for truncated structures. nih.govresearchgate.net | Human immunoglobulin preparations |

| Cellular Binding | Anti-LeC antibodies showed significantly increased binding to ZR 75-1 breast cancer cells at high cell density. researchgate.netnih.gov | Breast cancer cell line (ZR 75-1) |

Bacterial Glycan Mimicry of Human T Antigens

Some pathogenic bacteria have evolved to decorate their surfaces with glycans that are structurally similar to host glycans, a phenomenon known as molecular or glycan mimicry. nih.govresearchgate.net This strategy allows the bacteria to evade the host's immune system by appearing as "self." nih.gov Bacterial surface structures like lipooligosaccharides (LOS) can mimic human T antigens. For example, a glycan array study identified high-affinity binding between the LOS of Neisseria meningitidis and the Thomsen-Friedenreich antigen. nih.gov This mimicry can interfere with the host's ability to mount an effective immune response against both the pathogen and potentially against tumor cells expressing the same T antigen structure. Understanding this cross-reactivity is crucial for the development of cancer vaccines and for managing infectious diseases.

Glycoconjugate Vaccine Research and Design (Methodological Aspects)

The low immunogenicity of carbohydrate antigens like the T antigen necessitates their conjugation to carrier proteins to elicit a robust and lasting immune response. This has led to the development of glycoconjugate vaccines, which are a central focus of modern cancer immunotherapy research.

Design and Synthesis of Synthetic Glycoconjugate Candidates

The design of effective glycoconjugate vaccines relies on the precise chemical synthesis of well-defined oligosaccharide antigens and their controlled coupling to immunogenic carrier proteins. nih.govnih.gov The goal is to create a vaccine that can induce a strong, T-cell dependent immune response, leading to the production of high-affinity IgG antibodies and immunological memory. researchgate.net

Chemoenzymatic synthesis offers a powerful route to producing homogeneous glycans for vaccine development, providing advantages such as milder reaction conditions and high regiospecificity, which eliminates the need for complex protecting group chemistry. mdpi.com Synthetic strategies focus on creating T antigen derivatives that can be efficiently conjugated to carrier proteins like tetanus toxoid or bovine serum albumin (BSA). researchgate.netmdpi.com The structure of the resulting glycoconjugate, including the size of the oligosaccharide, the density of the antigen on the carrier, and the site of conjugation, are all critical parameters that can influence the vaccine's immunogenicity. nih.govmdpi.com Bivalent conjugate designs, which incorporate more than one type of TACA (e.g., both Tn and T antigens) onto a single carrier, are being explored to enhance the immune response against the target antigens. mdpi.com

| Vaccine Design Strategy | Methodological Approach | Rationale |

| Site-Specific Coupling | Chemical strategies to control the point of attachment of the oligosaccharide to the carrier protein. nih.gov | Creates well-defined structures to study how structural variables affect antibody responses. |

| Chemoenzymatic Synthesis | Combination of chemical synthesis and enzymatic reactions to build the glycan structure. mdpi.com | Offers milder reaction conditions and high specificity, leading to homogeneous vaccine candidates. |

| Bivalent Conjugates | Incorporation of two different TACAs (e.g., Tn and TF antigens) onto a single polysaccharide carrier (PS A1). mdpi.com | Aims to increase the overall immune response to the less immunogenic TACA. |

| Defined Oligosaccharide Length | Synthesis of specific-sized oligosaccharides for conjugation. nih.govresearchgate.net | Allows for the determination of the minimal carbohydrate epitope required for a protective antibody response. |

Evaluation of Immunogenicity in Animal Models for Vaccine Discovery

Preclinical evaluation in animal models is a fundamental step in vaccine development to assess immunogenicity and potential efficacy. nih.govtaylorfrancis.com For vaccine candidates like those based on Galbeta1-3GalNAcalpha-Bn, these studies are designed to determine the ability of a specific formulation to break immune tolerance and induce a robust and specific antibody response against the target carbohydrate antigen. nih.gov Mice are commonly used for the immunological evaluation of new vaccine candidates to optimize vaccine regimes prior to further development. nih.gov

Research has focused on enhancing the immune response to the TF antigen by conjugating it to immunogenic carrier molecules. nih.govnih.gov In a study using C57BL/6 mice, the immunogenicity of a monovalent TF antigen conjugated to a polysaccharide (PS A1) was compared to a bivalent conjugate that also included the Tn antigen. nih.gov The results demonstrated that the bivalent construct significantly increased the immune response towards the TF antigen, successfully inducing a shift from a purely IgM response to the production of high-titer IgG antibodies. nih.gov This isotype class switching from IgM to IgG is a critical indicator of a mature and potentially long-lasting T-cell dependent immune response, a key goal for carbohydrate-based vaccines. nih.gov

The specificity of the induced antibodies is confirmed by their ability to bind to human tumor cell lines that express the TF antigen, such as MCF-7 breast cancer cells. nih.gov Furthermore, the functional activity of these antibodies can be assessed through assays like the complement-dependent cytotoxicity (CDC) assay, which measures the antibodies' ability to kill tumor cells in the presence of complement. nih.gov

| Vaccine Construct | Animal Model | Primary Antibody Isotype Detected | Key Cytokine Responses (in vitro stimulation) | Reference |

|---|---|---|---|---|

| Monovalent TF-PS A1 | C57BL/6 Mice | IgM | Baseline levels | nih.gov |

| Bivalent Tn-TF-PS A1 | C57BL/6 Mice | IgG (High Titer) | Increased IL-17 and IFN-γ | nih.gov |

Bioconjugation and Glycoengineering Approaches in Model Organisms for Vaccine Production

Traditional methods for producing glycoconjugate vaccines involve the separate purification of the carbohydrate antigen and a carrier protein, followed by chemical conjugation. nih.govoup.com This process can be complex and costly. researchgate.net A modern alternative is bioconjugation, or Protein Glycan Coupling Technology (PGCT), which utilizes engineered microorganisms, typically Escherichia coli, to produce the complete glycoconjugate vaccine in vivo. nih.govnih.govbiopharminternational.com This glycoengineering approach simplifies the manufacturing process significantly. nih.govoup.com

The production of a vaccine based on the Galbeta1-3GalNAcalpha (TF antigen) structure in E. coli involves genetically modifying the bacterium to house three essential components:

Glycan Biosynthesis Pathway : The genes responsible for synthesizing the TF antigen are introduced into the E. coli host. nih.govbiopharminternational.com The synthesis of the carbohydrate occurs on a lipid anchor (undecaprenyl pyrophosphate) on the inner membrane of the bacterium. researchgate.netnih.gov

Carrier Protein : A suitable carrier protein, containing one or more specific amino acid sequences known as glycosylation sequons (e.g., D/E-X-N-X-S/T), is co-expressed. researchgate.netnih.gov

Oligosaccharyltransferase (OTase) : An enzyme, such as PglB from Campylobacter jejuni, is introduced to catalyze the conjugation. nih.govgoogle.com This enzyme recognizes the fully assembled glycan on its lipid anchor and transfers it en bloc to the glycosylation sequon on the carrier protein in the periplasmic space. researchgate.netbiopharminternational.com

This in vivo bacterial conjugation system allows for the rapid and efficient production of precisely defined glycoconjugates. nih.gov By simply exchanging the plasmid that encodes the glycan biosynthetic machinery, the system can be adapted to produce different glycoconjugate vaccines. nih.gov The resulting glycoconjugate is then extracted from the periplasm and purified using standard methods for recombinant proteins. biopharminternational.com This glycoengineering strategy has been successfully used to produce an authentic core-1 O-glycan structure, the TF antigen (Gal-β1,3-GalNAcα), conjugated to human therapeutic proteins, demonstrating the feasibility of this platform for complex glycoprotein (B1211001) production. nih.gov

| Component | Function | Cellular Location | Reference |

|---|---|---|---|

| Glycan Biosynthesis Genes | Synthesizes the desired polysaccharide (e.g., TF antigen) on a lipid carrier. | Cytoplasm / Inner Membrane | nih.govresearchgate.net |

| Lipid Carrier (Undecaprenyl Pyrophosphate) | Anchor for glycan assembly and transport across the inner membrane. | Inner Membrane | researchgate.netnih.gov |

| Carrier Protein | Provides T-cell help to elicit a robust immune response. Contains glycosylation acceptor sites (sequons). | Periplasm | biopharminternational.comnih.gov |

| Oligosaccharyltransferase (e.g., PglB) | Enzyme that catalyzes the covalent linkage of the glycan to the carrier protein. | Inner Membrane / Periplasm | nih.govgoogle.com |

Table of Mentioned Compounds

| Compound/Molecule Name | Abbreviation / Other Names |

|---|---|

| Galbeta1-3GalNAcalpha-Bn | |

| Thomsen-Friedenreich antigen | TF antigen, T-antigen, Galβ1-3GalNAcα |

| Thomsen-nouveau antigen | Tn antigen |

| Polysaccharide A1 | PS A1 |

| Interferon-gamma | IFN-γ |

| Interleukin-17 | IL-17 |

Advanced Analytical Techniques for Structural and Functional Studies

High-Resolution Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods provide unparalleled insight into the molecular architecture of glycans. They are essential for confirming the identity, structure, and integrity of Galβ1-3GalNAcα-Bn.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation of carbohydrate molecules. springernature.com It provides detailed information about the monosaccharide composition, anomeric configurations (α or β), glycosidic linkage positions, and the three-dimensional conformation of the molecule. For Galβ1-3GalNAcα-Bn, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to unambiguously assign all proton and carbon signals.

Key structural features confirmed by NMR include:

The presence of galactose (Gal) and N-acetylgalactosamine (GalNAc) residues.

The β-linkage of the terminal galactose, identified by the characteristic coupling constant of the anomeric proton (H-1).

The 1→3 linkage between the galactose and GalNAc residues, typically confirmed through HMBC correlations.

The α-linkage of the GalNAc residue to the benzyl (B1604629) (Bn) group.

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment, providing a unique fingerprint for the compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Galβ1-3GalNAc Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Galactose Residue | ||

| H-1 | 4.45 (d, J=7.8 Hz) | 104.5 |

| H-2 | 3.53 | 71.8 |

| H-3 | 3.65 | 73.6 |

| H-4 | 3.91 | 69.5 |

| H-5 | 3.70 | 75.9 |

| H-6 | 3.78 | 61.9 |

| GalNAc Residue | ||

| H-1 | 4.85 (d, J=3.5 Hz) | 98.2 |

| H-2 | 4.20 | 50.1 |

| H-3 | 3.85 | 77.5 |

| H-4 | 4.15 | 68.0 |

| H-5 | 4.05 | 72.5 |

| H-6 | 3.75 | 62.3 |

| NAc-CH₃ | 2.03 (s) | 23.1 |

| NAc-C=O | - | 175.5 |

Note: Data are representative and can vary slightly based on solvent and experimental conditions. Signals for the benzyl group would also be present in the aromatic region of the spectra.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and sequence of glycans with high sensitivity. aspariaglycomics.com Various MS techniques are applied to the analysis of Galβ1-3GalNAcα-Bn, often coupled with a separation method like liquid chromatography. aspariaglycomics.com

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used for analyzing polar molecules like glycans. ESI-MS provides an accurate molecular weight determination of the intact molecule.

Tandem Mass Spectrometry (ESI-MS/MS): By inducing fragmentation of the parent ion, MS/MS provides structural information, including the sequence of monosaccharides and the location of the glycosidic linkages. nih.gov The fragmentation patterns can confirm the Gal-GalNAc sequence and the presence of the benzyl aglycone.

Fast Atom Bombardment (FAB-MS): An older ionization technique, FAB-MS has also been used for glycan analysis, providing molecular weight information and some fragmentation data.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is typically used for monosaccharide composition and linkage analysis. It requires chemical derivatization to make the glycans volatile, such as permethylation followed by hydrolysis, reduction, and acetylation to form partially methylated alditol acetates (PMAAs).

Table 2: Application of Mass Spectrometry Techniques in the Analysis of Galβ1-3GalNAcα-Bn

| MS Technique | Information Obtained | Sample Preparation |

| ESI-MS | Accurate molecular weight of the intact molecule | Direct infusion or LC-coupled |

| ESI-MS/MS | Structural confirmation, fragmentation patterns, glycosidic linkage information | Collision-induced dissociation of selected parent ions |

| FAB-MS | Molecular weight and some fragmentation data | Sample mixed with a matrix (e.g., glycerol) |

| GC-MS | Monosaccharide composition and linkage analysis | Derivatization (e.g., permethylation, hydrolysis, acetylation) |

Chromatographic Separation and Detection

Chromatography is indispensable for the purification of synthetic glycans and for the analysis of complex mixtures. Different chromatographic methods exploit distinct physicochemical properties of the molecules to achieve separation.

HPAEC-PAD is a highly sensitive and selective method for the analysis of underivatized carbohydrates. nih.govthermofisher.com At high pH, the hydroxyl groups of carbohydrates become partially deprotonated, allowing them to be separated by anion-exchange chromatography. thermofisher.com PAD provides direct and highly sensitive electrochemical detection of the eluted carbohydrates, eliminating the need for derivatization. chromatographyonline.comcreative-biolabs.com This technique is well-suited for assessing the purity of Galβ1-3GalNAcα-Bn and can separate it from other closely related glycan structures. thermofisher.com It is a well-established technique for O-glycan profiling. thermofisher.comnih.govresearchgate.net

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their hydrodynamic volume. nih.govnih.gov It is a valuable technique for removing aggregates or smaller impurities during the purification of Galβ1-3GalNAcα-Bn. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile tool used for both analytical and preparative-scale purification of glycans. sigmaaldrich.com

Normal-Phase HPLC (NP-HPLC): This mode separates glycans based on hydrophilicity. sigmaaldrich.com It is often used for profiling fluorescently labeled glycans.

Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. The presence of the benzyl group on Galβ1-3GalNAcα-Bn provides a significant hydrophobic handle, making RP-HPLC an effective method for its purification and analysis.

Table 3: Chromatographic Methods for Galβ1-3GalNAcα-Bn Analysis and Purification

| Method | Principle of Separation | Primary Application |

| HPAEC-PAD | Anion exchange of carbohydrates at high pH | High-sensitivity purity analysis, profiling |

| Gel Filtration | Size and hydrodynamic volume | Removal of aggregates and salt |

| NP-HPLC | Hydrophilicity | Analysis of labeled glycans |

| RP-HPLC | Hydrophobicity | Purification and analysis of the Bn-derivative |

Cellular and Recombinant Expression Systems

While Galβ1-3GalNAcα-Bn is a synthetic compound and not directly produced by expression systems, cellular and recombinant technologies are crucial for studying the enzymes responsible for creating its core structure, the Thomsen-Friedenreich antigen (T-antigen). O-glycans are attached to serine or threonine residues on proteins. elementlabsolutions.comglycoforum.gr.jp

The synthesis of the Galβ1-3GalNAc core is catalyzed by a specific glycosyltransferase known as Core 1 β1,3-galactosyltransferase (T-synthase). Researchers use various expression systems to produce and study this enzyme:

Bacterial Expression Systems (e.g., E. coli): Used to produce large quantities of recombinant T-synthase for structural studies and in vitro enzymatic synthesis.

Yeast Expression Systems (e.g., Pichia pastoris): Eukaryotic systems that can produce properly folded and active glycosyltransferases. nih.gov

Insect and Mammalian Cell Systems: Employed to study the activity and regulation of T-synthase within a cellular context that more closely mimics human physiology.

These systems are instrumental in elucidating the mechanisms of O-glycosylation and for producing the enzymatic tools needed to synthesize complex glycans like the T-antigen core structure found in Galβ1-3GalNAcα-Bn.

Recombinant Expression of Glycosyltransferases for In Vitro Studies

The enzymatic synthesis and modification of Galbeta1-3GalNAcalpha-Bn are governed by specific glycosyltransferases. The production of these enzymes in recombinant form is a fundamental technique for detailed in vitro characterization of their activity, substrate specificity, and kinetics. This approach allows researchers to study the function of individual enzymes in a controlled environment, free from the complexities of a cellular system.

Two key enzymes involved in the metabolism of GalNAcalpha-Bn and its derivatives have been successfully expressed as recombinant proteins, providing essential tools for in vitro studies.

Core 1 β1,3-Galactosyltransferase (C1GALT1): This enzyme, also known as T-synthase, is responsible for synthesizing the Core 1 structure by transferring galactose (Gal) from a UDP-Gal donor to a GalNAc-alpha-R acceptor. Human C1GALT1 has been cloned and expressed in various systems, including human 293T cells. nih.gov The activity of the recombinant enzyme can be confirmed in vitro by its ability to transfer galactose to acceptors like GalNAcalpha1-O-phenyl, a molecule structurally similar to the GalNAc-Bn precursor of the titular compound. nih.gov The availability of recombinant C1GALT1 allows for precise studies on how GalNAcalpha-Bn acts as a substrate, leading to the formation of Galbeta1-3GalNAcalpha-Bn.

α2,3-Sialyltransferase 1 (ST3GAL1): This enzyme is responsible for the sialylation of the Core 1 structure, a critical step that is often inhibited by GalNAcalpha-Bn and its metabolites. researchgate.netrndsystems.com Recombinant human ST3GAL1 is commercially available and its activity is typically measured by its capacity to transfer sialic acid (Neu5Ac) from a CMP-Neu5Ac donor to the Galbeta1-3GalNAc structure. rndsystems.com Using recombinant ST3GAL1 in vitro would enable detailed kinetic studies to quantify the inhibitory potency of Galbeta1-3GalNAcalpha-Bn on this specific enzymatic step, providing precise data on its mechanism of action.

The use of these recombinant enzymes in in vitro assays is critical for understanding the molecular interactions of Galbeta1-3GalNAcalpha-Bn with the glycosylation machinery.

| Enzyme | Recombinant Source | Typical In Vitro Substrate | Relevance to Galbeta1-3GalNAcalpha-Bn Study |

| Core 1 β1,3-Galactosyltransferase (C1GALT1) | Human 293T cells, E. coli nih.govraybiotech.com | GalNAcalpha1-O-phenyl nih.gov | Catalyzes the synthesis of Galbeta1-3GalNAcalpha-Bn from its precursor, GalNAcalpha-Bn. |

| α2,3-Sialyltransferase 1 (ST3GAL1) | Commercially available human recombinant protein rndsystems.com | Galbeta1-3GalNAc (Core 1) rndsystems.com | Target enzyme for inhibition studies to quantify the effect of Galbeta1-3GalNAcalpha-Bn on terminal sialylation. |

Cell Culture Models (e.g., HT-29 cells) for Investigating Cellular Glycosylation Perturbations

While in vitro studies provide molecular precision, cell culture models are indispensable for understanding the broader consequences of glycosylation perturbations in a physiological context. The human colon adenocarcinoma cell line, HT-29, is a well-established model for studying O-glycosylation, as these cells can be differentiated into an enterocyte-like phenotype and express the necessary glycosyltransferases. biologists.comnih.gov

Treating HT-29 cells with GalNAcalpha-Bn, the precursor to Galbeta1-3GalNAcalpha-Bn, serves as a powerful method to competitively inhibit O-glycosylation and observe the resulting cellular changes. Research has demonstrated that this treatment leads to significant and specific perturbations in cellular processes.

A primary effect observed in HT-29 cells is a strong inhibition of the α2,3-sialylation of glycoproteins. biologists.comnih.gov This effect is directly linked to the high expression levels of α2,3-sialyltransferases, specifically ST3Gal I and ST3Gal IV, within these cells. biologists.comnih.gov The compound effectively prevents the addition of sialic acid to the Core 1 structure (Galbeta1-3GalNAc), leading to the accumulation of glycoproteins with truncated O-glycans. biologists.com

This defective glycosylation has profound consequences on protein trafficking. In treated HT-29 cells, membrane glycoproteins such as Dipeptidyl Peptidase IV (DPP-IV) and CD44 fail to be correctly targeted to the apical and basolateral membranes, respectively. nih.govnih.gov Instead, these improperly sialylated proteins, along with metabolites of GalNAcalpha-Bn, accumulate within numerous newly formed intracytoplasmic vesicles. biologists.comnih.govnih.gov This demonstrates that proper α2,3-sialylation is a critical signal for the correct intracellular transport and localization of these glycoproteins in HT-29 cells. nih.govnih.gov Notably, these effects are reversible, as the cells can restore normal trafficking and secretion upon removal of the compound. nih.govnih.gov

The table below summarizes key research findings from studies using GalNAcalpha-Bn in the HT-29 cell model.

| Cellular Process Affected | Specific Observation in HT-29 Cells | Affected Glycoproteins | Associated Glycosyltransferases | Reference |

| Terminal Glycosylation | Strong inhibition of α2,3-sialylation of O-glycans. | General membrane glycoproteins, Mucins. | ST3Gal I, ST3Gal IV biologists.comnih.gov | biologists.comnih.gov |

| Protein Trafficking | Failure of glycoproteins to target apical and basolateral membranes. | DPP-IV, CD44, MUC1, Carcinoembryonic Antigen (CEA). | Not Applicable | nih.govnih.govnih.gov |

| Cellular Morphology | Accumulation of defectively sialylated glycoproteins in numerous intracytoplasmic vesicles. | DPP-IV, CD44. | Not Applicable | biologists.comnih.gov |

| Secretion | Blockade in the secretion of mucins. | Mucins. | Not Applicable | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.